N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide
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Overview
Description
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide is a complex organic compound that features a unique combination of functional groups, including an oxathiolone ring, a sulfonyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxathiolone ring, which can be achieved through the cyclization of a suitable precursor. The phenylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base. Finally, the isonicotinamide moiety is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the process would also be a key consideration, with attention to factors such as reaction time, temperature, and solvent use.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxathiolone ring or the sulfonyl group, leading to the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or alkylating agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfoxides or sulfones, while reduction of the oxathiolone ring could produce thiols or sulfides. Substitution reactions could introduce a wide range of functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The oxathiolone ring and sulfonyl group could play key roles in these interactions, either through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)pyridine: Similar structure but with a pyridine ring instead of isonicotinamide.
Uniqueness
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which can confer different chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(2-oxo-1,3-benzoxathiol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S2/c22-18(13-8-10-20-11-9-13)21(28(24,25)15-4-2-1-3-5-15)14-6-7-16-17(12-14)27-19(23)26-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHRJRUMNRIBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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